molecular formula C10H13NO B1402968 (S)-1-(amino(phenyl)methyl)cyclopropanol CAS No. 1391730-00-9

(S)-1-(amino(phenyl)methyl)cyclopropanol

Cat. No. B1402968
CAS RN: 1391730-00-9
M. Wt: 163.22 g/mol
InChI Key: TVUCOABIFUHKRD-VIFPVBQESA-N
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Description

“(S)-1-(amino(phenyl)methyl)cyclopropanol” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol .


Molecular Structure Analysis

The molecular structure of “(S)-1-(amino(phenyl)methyl)cyclopropanol” consists of a cyclopropane ring with an amino(phenyl)methyl group attached .

Scientific Research Applications

Stereocontrolled Synthesis

(S)-1-(amino(phenyl)methyl)cyclopropanol and its derivatives are used in stereocontrolled synthesis, where their conformationally restricted structures are beneficial. For instance, cyclopropanol amino acids were synthesized from allylic sulfones as conformationally restricted building blocks, indicating the molecule's potential in the precise construction of complex organic compounds (Díez et al., 2003).

Conformational Analysis and Molecular Design

The compound's cyclopropane ring is utilized to restrict the conformation of biologically active compounds, improving activity and facilitating the study of bioactive conformations. This application is evident in the design of conformationally restricted analogues of histamine, showcasing the role of the cyclopropane ring in medicinal chemistry and drug design (Kazuta et al., 2002).

Synthesis of Cyclopropanone Derivatives

Cyclopropanone derivatives, such as 1-(arylsulfonyl)cyclopropanol, have been synthesized and applied in various chemical reactions, demonstrating the versatility of cyclopropanol derivatives in synthetic chemistry. The derivatives are used as cyclopropanone equivalents, reacting with different substrates to yield novel compounds (Liu et al., 2008).

Crystallographic Studies

(S)-1-(amino(phenyl)methyl)cyclopropanol and its derivatives have also been studied for their crystal structures to understand the molecular arrangement and interactions, providing insights into the physical properties and potential applications of these compounds in materials science (Kang et al., 2014).

Enzyme Inhibition Studies

Some derivatives have been investigated for their enzyme inhibition properties, as evidenced by studies on the effects of similar cyclopropanol compounds on aldehyde dehydrogenase, showing the potential of these compounds in biochemical and pharmacological research (Marchner & Tottmar, 2009).

properties

IUPAC Name

1-[(S)-amino(phenyl)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUCOABIFUHKRD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1([C@H](C2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744446
Record name 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(amino(phenyl)methyl)cyclopropanol

CAS RN

1391730-00-9
Record name 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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